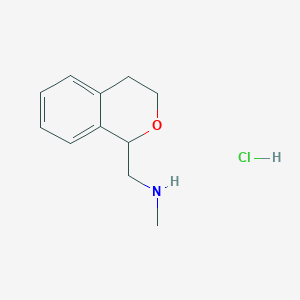

Isochroman-1-ylmethyl-methyl-amine hydrochloride

CAS No.: 31231-58-0

Cat. No.: VC2285388

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31231-58-0 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO.ClH/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H |

| Standard InChI Key | RNWDINNLLMCYGO-UHFFFAOYSA-N |

| SMILES | CNCC1C2=CC=CC=C2CCO1.Cl |

| Canonical SMILES | CNCC1C2=CC=CC=C2CCO1.Cl |

Introduction

Chemical Identity and Structure

Molecular Composition and Classification

Isochroman-1-ylmethyl-methyl-amine hydrochloride is an organic compound containing an isochroman ring system attached to a methylamine group, with hydrochloride salt formation providing enhanced solubility through nitrogen protonation. The compound has been documented with somewhat varying molecular data across different chemical databases. Most sources identify it with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol , though some sources report a slightly different formula of C10H14ClNO with a corresponding molecular weight of 199.68 g/mol . This discrepancy likely stems from different interpretations of the exact structure or possibly refers to closely related derivatives.

Identification Systems and Nomenclature

The compound is known by several synonyms in chemical literature, reflecting its structural characteristics through different naming conventions:

The compound's various synonyms include 1-(isochroman-1-yl)-N-methylmethanamine hydrochloride, 1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine, (3,4-dihydro-1H-isochromen-1-ylmethyl)methylamine hydrochloride, and (3,4-dihydro-1h-2-benzopyran-1-yl)methyl](methyl)amine hydrochloride . These alternative names highlight the compound's core isochroman structure and its methylamine substituent.

Physical and Chemical Properties

| Safety Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Class | Irritant |

| Hazard Statements | H315, H335, H319, H302 |

| Hazard Codes | Xi |

These classifications indicate that Isochroman-1-ylmethyl-methyl-amine hydrochloride may cause skin irritation, eye irritation, respiratory irritation, and may be harmful if swallowed . Appropriate precautionary measures include wearing protective gloves and eye protection, washing thoroughly after handling, and avoiding inhalation of dust or vapors. In case of skin contact, washing with plenty of water is recommended, and medical attention should be sought if irritation persists .

Synthetic Pathways and Production

Synthesis Methodology

Chemical Reactivity

Reaction Capabilities

Isochroman-1-ylmethyl-methyl-amine hydrochloride can participate in several chemical transformations due to its functional groups:

-

Oxidation reactions - potentially targeting the isochroman moiety

-

Reduction reactions - possibly involving the amine functionality

-

Nucleophilic substitution reactions - likely at the benzylic position

-

Michael addition reactions - documented particularly with α,β-unsaturated esters

Specialized Applications in Synthesis

The compound has demonstrated utility in Michael additions to α,β-unsaturated esters under microwave irradiation conditions. These reactions are typically conducted in methanol using a monomode microwave CEM Discover apparatus, highlighting the compound's value in modern synthetic methodology development. Additionally, it has shown utility in the synthesis of indole derivatives, which are important structural motifs in many natural products and pharmaceutical compounds.

Biological Activity and Mechanism of Action

Neurotransmitter System Interactions

The potential biological activity of Isochroman-1-ylmethyl-methyl-amine hydrochloride primarily revolves around its interactions with neurotransmitter systems in the brain. Research suggests that the compound may modulate neurotransmitter release and receptor activity, with particular effects on serotonin and dopamine pathways. This neurochemical modulation presents interesting possibilities for therapeutic applications, especially in the context of neurological and psychiatric disorders.

Comparative Analysis with Related Compounds

Structure-Activity Relationship

When examining Isochroman-1-ylmethyl-methyl-amine hydrochloride in relation to similar compounds, several structural features contribute to its distinct properties:

| Compound | Molecular Formula | Key Structural Features | Notable Characteristics |

|---|---|---|---|

| Isochroman | C9H10O | Basic ring structure; no amine group | Used as precursor in synthesis |

| 4-Methoxyisochroman | C10H11O2 | Contains methoxy group | Different biological activity profile |

| 3-Hydroxyisochroman | C9H10O2 | Contains hydroxyl group | Known for antioxidant properties |

| Isochroman-1-ylmethyl-methyl-amine hydrochloride | C11H16ClNO | Isochroman structure with methylamine group | Potential neuroprotective and antidepressant properties |

This comparative analysis demonstrates how the addition of the methylamine group to the isochroman scaffold creates a compound with distinct pharmacological potential compared to simpler isochroman derivatives.

Research Applications

Neurological Research

Isochroman-1-ylmethyl-methyl-amine hydrochloride holds significant value in neurological research, particularly in studies investigating mechanisms of depression, anxiety, and related disorders. Its interactions with neurotransmitter systems provide researchers with a tool to probe the complex signaling networks involved in these conditions. This research application represents one of the most promising avenues for the compound's scientific utility.

Medicinal Chemistry Applications

In medicinal chemistry, the compound serves as both a research tool and a potential lead structure for drug development. Its structural features make it relevant for studying structure-activity relationships in neuropharmacology. Additionally, its demonstrated utility in the synthesis of indole derivatives connects it to the development of compounds with potential applications in cancer treatment, antimicrobial therapy, and management of various human disorders.

Synthetic Organic Chemistry

Beyond its biological applications, Isochroman-1-ylmethyl-methyl-amine hydrochloride has demonstrated value in synthetic organic chemistry, particularly in microwave-assisted reactions. Its participation in Michael addition reactions highlights its utility as a building block for more complex molecules. The efficiency of these microwave-facilitated reactions represents an alignment with modern trends toward greener and more efficient synthetic methodologies.

These commercial sources make the compound readily accessible to researchers across various disciplines, though pricing information suggests it may be relatively expensive at approximately 280 USD per package as indicated by one supplier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume